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Compound of Interest

Compound Name: ML364

Cat. No.: B609155 Get Quote

For researchers and professionals in drug development, the selectivity of a chemical probe is

paramount to ensure that observed biological effects are attributable to the intended target.

This guide provides a detailed comparison of the cross-reactivity profile of ML364, a known

inhibitor of Ubiquitin-Specific Protease 2 (USP2), against other deubiquitinating enzymes

(DUBs) and other protein classes.

Introduction to ML364
ML364 is a small molecule inhibitor identified as a potent and reversible agent targeting USP2,

a deubiquitinase involved in regulating the stability of key cellular proteins.[1][2] By inhibiting

USP2, ML364 can accelerate the degradation of substrates like Cyclin D1, leading to cell cycle

arrest, which makes it a valuable tool for studying cancer biology and DNA repair pathways.[1]

[3] Its utility as a chemical probe is critically dependent on its selectivity for USP2 over other

cellular proteases.

Selectivity and Cross-Reactivity Profile of ML364
The selectivity of ML364 has been evaluated against a panel of other proteases, including

other members of the USP family. The data reveals that while ML364 is a potent inhibitor of

USP2, it also exhibits activity against USP8. However, it shows minimal to no activity against

several other tested proteases.
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Table 1: Inhibitory Activity of ML364 Against a Panel of
Proteases

Enzyme Target IC50 (µM) Notes

USP2 1.1

Primary target. Inhibition of

Lys-48-linked di-ubiquitin

substrate cleavage.[1][2][4]

USP8 0.95

Significant off-target activity

noted due to active site

similarity with USP2.[1]

USP15 Inactive
No significant inhibition

observed.[1]

Caspase 6 Inactive
No significant inhibition

observed.[1]

Caspase 7 Inactive
No significant inhibition

observed.[1]

MMP1 Inactive
No significant inhibition

observed.[1]

MMP9 Inactive
No significant inhibition

observed.[1]

Furthermore, to assess broader selectivity, ML364 was screened against a large panel of 102

kinases. At a concentration of 10 µM, ML364 showed no binding to any of the kinases tested,

indicating a high degree of selectivity over this major class of enzymes.[1]

Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of ML364
against a DUB, based on the methodologies used in its characterization.[1]

Biochemical DUB Inhibition Assay (IC50 Determination)
Objective: To measure the concentration-dependent inhibition of a DUB enzyme (e.g., USP2)

by a small molecule inhibitor (e.g., ML364).
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Materials:

Recombinant human DUB enzyme (e.g., USP2)

Internally quenched fluorescent di-ubiquitin substrate (e.g., Lys-48-linked Di-Ub IQF)

ML364 and other test compounds

Assay Buffer: 20 mM Tris (pH 8.0), 2 mM β-mercaptoethanol, 0.05% CHAPS

DMSO for compound dilution

384-well assay plates (black, low-volume)

Plate reader capable of fluorescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of ML364 in DMSO. A typical starting

concentration is 10 mM. Further dilute the stock solutions into assay buffer to achieve the

desired final concentrations for the assay.

Enzyme Preparation: Dilute the recombinant DUB enzyme to the desired working

concentration in cold assay buffer.

Assay Reaction: a. Dispense a small volume (e.g., 5 µL) of the diluted ML364 or control

(DMSO vehicle) into the wells of the 384-well plate. b. Add the diluted enzyme solution (e.g.,

5 µL) to each well containing the compound and incubate for a specified period (e.g., 30

minutes) at room temperature to allow for inhibitor-enzyme binding. c. To initiate the

enzymatic reaction, add the fluorescent di-ubiquitin substrate solution (e.g., 10 µL) to each

well.

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence

intensity using a plate reader (e.g., Excitation at 340 nm, Emission at 420 nm).

Measurements should be taken at regular intervals (e.g., every 60 seconds) for a duration of

30-60 minutes to determine the initial reaction velocity (V₀).
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Data Analysis: a. Plot the fluorescence signal over time for each well to calculate the initial

velocity of the reaction. b. Normalize the velocities of the ML364-treated wells to the DMSO

control wells (representing 100% activity). c. Plot the normalized percent inhibition against

the logarithm of the ML364 concentration. d. Fit the resulting dose-response curve using a

suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the

IC50 value.

Signaling Pathway and Mechanism of Action
ML364 inhibits USP2, thereby preventing the deubiquitination of its substrate proteins. This

leads to an accumulation of ubiquitinated substrates, which are then targeted for degradation

by the proteasome. A key substrate of USP2 is Cyclin D1, a critical regulator of the cell cycle.

USP2-Mediated Protein Stabilization

Ubiquitinated
Cyclin D1

Proteasomal
Degradation

USP2

Deubiquitination
Cyclin D1

Cell Cycle
Progression

ML364
Inhibition

Click to download full resolution via product page

Caption: Mechanism of ML364 action on the USP2-Cyclin D1 axis.

Conclusion
ML364 is a potent inhibitor of USP2 with an IC50 in the low micromolar range. While it

demonstrates high selectivity against many other proteases and a large panel of kinases, its

significant activity against USP8 should be considered when interpreting experimental results.

For studies focused on USP2, ML364 serves as a valuable chemical probe, but appropriate

controls and validation experiments, such as genetic knockdown of USP2, are recommended

to confirm that the observed phenotype is on-target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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